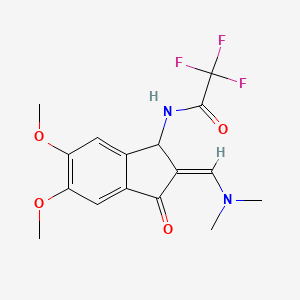

2-(Dimethylaminomethylene)-3-(trifluoroacetylamino)-5,6-dimethoxy-1-indanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

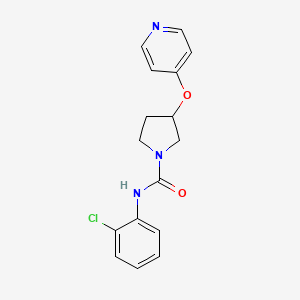

The compound 2-(Dimethylaminomethylene)-3-(trifluoroacetylamino)-5,6-dimethoxy-1-indanone is a chemical of interest due to its potential as a building block in the synthesis of various heterocyclic systems. It is related to compounds that have been studied for their reactivity and utility in constructing complex molecular structures, particularly those containing the indanone core and various substituents that can influence their chemical behavior.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the preparation of methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, a compound with a similar functional group arrangement, was achieved from N-acetylglycine, which was converted with N,N-dimethylformamide and phosphorus oxychloride into a related oxazolone, followed by treatment with methanol in the presence of potassium carbonate . This method demonstrates the versatility of dimethylaminomethylene groups in the synthesis of heterocyclic systems.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been established through various analytical techniques. For example, the orientation around the double bond for a similar compound, methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate, was confirmed by X-ray analysis . This highlights the importance of structural analysis in understanding the reactivity and potential applications of such compounds.

Chemical Reactions Analysis

The reactivity of compounds with dimethylaminomethylene groups has been extensively studied. For instance, reactions of 3-(pentafluorophenyl)indene with Ti(NMe2)4 resulted in products where the ortho fluorines of the C6F5 group were replaced with a dimethylamino group, suggesting a titanium-mediated, intramolecular nucleophilic aromatic substitution mechanism . Additionally, the compound 2-dimethylaminomethylene-3-(phenylhydrazono)-indan-1-one was shown to react with various nucleophiles to form new heterocyclic systems, demonstrating the reactivity of the dimethylaminomethylene group in facilitating the construction of complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to this compound can be inferred from related studies. For example, the stability of quaternary ammonium compounds derived from 2-dimethylaminoethanol suggests that the dimethylamino group can confer stability to certain structures at lower temperatures . The presence of trifluoromethyl groups has been shown to influence the diastereo- and enantiomeric excesses in the synthesis of trifluoromethylated alcohols, which could also be relevant to the properties of the compound .

Aplicaciones Científicas De Investigación

Synthesis and Heterocyclic Chemistry

Research has demonstrated the utility of related indanone derivatives in the synthesis of novel heterocyclic systems. Compounds similar to "2-(Dimethylaminomethylene)-3-(trifluoroacetylamino)-5,6-dimethoxy-1-indanone" have been used as synthons for constructing diverse heterocycles, such as indenopyrazoles, indenofluorenes, and indenopyrans. These processes often involve reactions with hydrazine hydrate, active methylene compounds, and ω-cyano compounds, highlighting the versatility of indanone derivatives in organic synthesis (Elmaati et al., 2003).

Antimicrobial Agents

Novel derivatives of 5,6-dimethoxy-1-indanone, closely related to the compound , have been synthesized and evaluated for their antimicrobial properties. These derivatives have shown promising antibacterial activity, indicating potential applications in the development of new antimicrobial agents (Patel et al., 2018).

Biomass Degradation

Indanone derivatives have also been studied for their energetic properties, which are relevant in the context of biomass degradation. The calorimetric techniques and computational methodologies applied to these compounds help in understanding their combustion and sublimation enthalpies, contributing to the development of efficient biomass degradation processes (Silva et al., 2018).

Material Science Applications

Research into star-shaped compounds with 1,3,5-triazine cores and peripheral dimethylamino groups, which are structurally related to the compound of interest, reveals applications in material science, particularly due to their intramolecular charge transfer properties. Such compounds have potential uses in optoelectronic devices (Meier et al., 2003).

Alzheimer's Disease Treatment

Derivatives of 5,6-dimethoxy-1-indanone have been explored for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes involved in Alzheimer's disease. These studies indicate the potential for such compounds in therapeutic applications for treating neurodegenerative disorders (Farrokhi et al., 2019).

Propiedades

IUPAC Name |

N-[(2Z)-2-(dimethylaminomethylidene)-5,6-dimethoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O4/c1-21(2)7-10-13(20-15(23)16(17,18)19)8-5-11(24-3)12(25-4)6-9(8)14(10)22/h5-7,13H,1-4H3,(H,20,23)/b10-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMXIHPQBIAKRT-YFHOEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1C(C2=CC(=C(C=C2C1=O)OC)OC)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C\1/C(C2=CC(=C(C=C2C1=O)OC)OC)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2553480.png)

![1-[1-(4-Bromophenyl)ethyl]piperazine](/img/structure/B2553482.png)

![6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2553483.png)

![2-[6-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2553487.png)

![6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2553490.png)

![2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B2553497.png)

![(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine](/img/structure/B2553498.png)